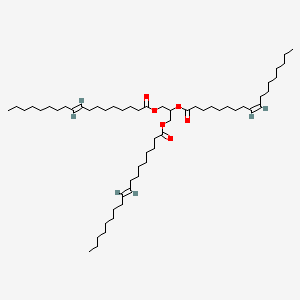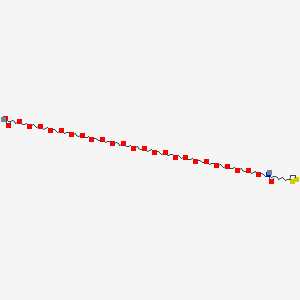
Glycerine trioleate
Vue d'ensemble
Description
It is a colorless, viscous liquid that is a significant component of various natural oils, including olive oil, sunflower oil, and palm oil . Glycerine trioleate is widely used in various industries due to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycerine trioleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 250°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, this compound is often produced by transesterification of triglycerides found in natural oils. This process involves reacting triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to produce this compound and glycerol .
Types of Reactions:
Hydrogenation: this compound can be hydrogenated to convert the unsaturated oleic acid units into saturated stearic acid units.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.
Hydrolysis: Water, with acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.
Hydrogenation: Hydrogen gas, with a metal catalyst such as palladium or nickel.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and other oxidation products.
Hydrolysis: Glycerol and oleic acid.
Hydrogenation: Glycerine tristearate (tristearin).
Applications De Recherche Scientifique
Glycerine trioleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of glycerine trioleate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: this compound is metabolized by lipase enzymes, which hydrolyze the ester bonds to release glycerol and oleic acid.
Cell Membrane Interaction: As a lipid, this compound can integrate into cell membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Glycerine trioleate is compared with other similar triglycerides, such as:
Glycerine tristearate (tristearin): Unlike this compound, which contains unsaturated oleic acid units, glycerine tristearate contains saturated stearic acid units.
Glycerine trilinoleate: This compound contains linoleic acid units, which have two double bonds, making it more unsaturated than this compound.
This compound’s unique combination of unsaturated fatty acid units and its symmetrical structure make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-BSCDBXJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)







![(2S)-2-[[(2S)-1-(2-azaniumylacetyl)pyrrolidine-2-carbonyl]amino]propanoate](/img/structure/B8006605.png)


